molecular formula C5H10Cl2N4 B138384 2,3,6-Triaminopyridine dihydrochloride CAS No. 20284-90-6

2,3,6-Triaminopyridine dihydrochloride

Cat. No. B138384
CAS RN: 20284-90-6
M. Wt: 197.06 g/mol
InChI Key: OLOSAKLIEXRQST-UHFFFAOYSA-N
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Description

2,3,6-Triaminopyridine dihydrochloride is a chemical compound that has been studied for various applications, including its role as a metabolite of the urinary tract analgesic phenazopyridine. It has been shown to autoxidize at neutral pH, generating superoxide radical and hydrogen peroxide, which can cause oxidative damage to cells . This compound is structurally related to other triaminopyridines that have been synthesized and characterized for different purposes, such as anticonvulsant activity .

Synthesis Analysis

The synthesis of 2,3,6-triaminopyridine derivatives has been explored for their potential as anticonvulsants. A synthetic program was designed to identify more potent analogs and to understand the structural properties controlling potency and neurotoxicity . Additionally, the synthesis of related compounds, such as 2,3,6-trihydroxypyridine, has been described in the context of bacterial oxidation of nicotine, where it is a product of enzyme-catalyzed oxidation and can be further degraded by specific enzymes .

Molecular Structure Analysis

While the specific molecular structure of 2,3,6-triaminopyridine dihydrochloride is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the crystal structure of a new 2,4,6-triaminopyridinium dihydrogendiphosphate dihydrate has been investigated using X-ray structure analysis, revealing a three-dimensional network formed by inorganic ribbons and organic groups linked via hydrogen bonds .

Chemical Reactions Analysis

2,3,6-Triaminopyridine and its derivatives undergo various chemical reactions. For example, the compound can autoxidize to produce reactive oxygen species . Other reactions include the formation of 2,3-dihydropyrido- and 2,3-dihydropyrimido-[1,4]diazepines from triaminopyridine and triaminopyrimidine with chalcones . Additionally, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines can lead to the synthesis of triazolo(4',5':4,5)pyrido[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,6-triaminopyridine derivatives have been studied, particularly in relation to their anticonvulsant activity. The overall molecular lipophilicity was found to be an important factor explaining changes in anticonvulsant potency and neurotoxicity. NMR experiments with lecithin vesicles were conducted to measure the phospholipid-binding parameter, which provided insights into the interaction of these compounds with biological membranes . The synthesis of related compounds also highlights the importance of regioselectivity and the ability to convert functional groups to achieve desired properties .

Scientific Research Applications

Generation of Superoxide Radical and Hydrogen Peroxide

2,3,6-Triaminopyridine, a metabolite of phenazopyridine, autoxidizes at neutral pH, generating superoxide radical and hydrogen peroxide. This process causes oxidative damage in erythrocytes, as evidenced by methaemoglobin formation and glutathione depletion. The effects are similar to 1,2,4-triaminobenzene, suggesting potential toxicity in animals due to oxidative stress mechanisms (Munday & Fowke, 1994).

Anticonvulsant Activity

2,3,6-Triaminopyridine derivatives have been synthesized to identify potent analogs with anticonvulsant properties. The study focused on determining structural properties that control potency and neurotoxicity. The lipophilicity of these compounds was a key factor in their anticonvulsant potency and neurotoxicity, with NMR experiments conducted to measure phospholipid-binding parameters (Seydel et al., 1994).

Synthesis of Diazepines

2,3,6-Triaminopyridine has been used in the synthesis of diazepine derivatives, which are important in medicinal chemistry. The reaction with chalcones in acetic acid led to the formation of 8-amino-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepine and 6-amino-2,3-dihydro-1H-pyrimido[4,5-b][1,4]diazepine derivatives (Insuasty et al., 1997).

Toxicity Studies in Rats

2,3,6-Triaminopyridine caused necrosis of skeletal and heart muscle, as well as kidney damage in rats. This compound disrupts mitochondrial metabolism and is likely responsible for the muscle damage and renal tubular necrosis observed in phenazopyridine use or abuse (Munday & Manns, 1998).

Explosive Materials Research

Aminonitropyridines, including 2,3,6-Triaminopyridine, have been synthesized for use in insensitive energetic materials. These compounds have high density, thermal and chemical stability, making them suitable for explosive materials research (Hollins et al., 1996).

Analgesic and Antipyretic Agent Synthesis

2,3,6-Triaminopyridine derivatives have been studied in the context of synthesizing potential analgesic and antipyretic compounds. Environmental friendly syntheses have been developed for these compounds, demonstrating their potential application in medicinal chemistry (Reddy et al., 2014).

Future Directions

The future directions of research involving 2,3,6-Triaminopyridine Dihydrochloride are not explicitly mentioned in the search results. Given its role as a metabolite of Phenazopyridine , it may be of interest in studies related to this compound.

properties

IUPAC Name

pyridine-2,3,6-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSAKLIEXRQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Triaminopyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Munday, EA Fowke - Free radical research, 1994 - Taylor & Francis
2,3,6-Triaminopyridine, a metabolite of the widely-used drug phenazopyridine, has been shown to autoxidize at neutral pH, generating superoxide radical and hydrogen peroxide. …
Number of citations: 12 www.tandfonline.com
R Munday, E Manns - Journal of Applied Toxicology: An …, 1998 - Wiley Online Library
Some aromatic polyamines form very stable free radicals and readily undergo autoxidation with concomitant formation of ‘active oxygen’ species. These substances cause necrosis of …
DG Markees, GW Kidder - Journal of the American Chemical …, 1956 - ACS Publications
For thepreparation of 5-amino-7-chloro-l, 3, 4-imidazopyridine (XIa) we coupled 4-chloro-2, 6-diaminopyridine (IVa) with diazotized aniline or sulfanilic acid and reduced theresulting …
Number of citations: 91 pubs.acs.org
RW Middleton, DG Wibberley - Journal of Heterocyclic …, 1980 - Wiley Online Library
2‐Arylimidazo[4,5‐b]‐ and [4,5‐c]pyridines have been prepared by treatment of the appropriate 2,3‐ or 3,4‐diaminopyridine with an aromatic carboxylic acid in the presence of …
Number of citations: 150 onlinelibrary.wiley.com
JR Vaughan, J Krapcho, JP English - Journal of the American …, 1949 - ACS Publications
By JR Vaughan, Jr., J. Krapcho1 and JP English The preparation and antibacterial properties of 1-v-triazolo [d] pyrimidines (I) substituted analo-gously to the naturally-occurring purines (…
Number of citations: 39 pubs.acs.org
H Graboyes, AR Day - Journal of the American Chemical Society, 1957 - ACS Publications
The syntheses described in this paper were un-dertaken to prepare some new imidazopyridines and pyridotriazoles which might be useful as antimetabolites. The intermediates …
Number of citations: 62 pubs.acs.org
AT Watson, LJ Bircher - Journal of the American Chemical Society, 1949 - ACS Publications
In Table II are given the boiling temperatures of 21 solutions of 1, 4-dioxane in cyclohexene and the composition of vapor in equilibrium with each of these solutions. A minimum-boiling …
Number of citations: 4 pubs.acs.org
A Albert, GB Barlin - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Syntheses, ionization constants, and ultraviolet spectra are presented for some 1, 4, 5-triazanaphthalenes. By rapid-reaction techniques, it is shown that the cation of the 2-hydroxy-…
Number of citations: 11 pubs.rsc.org
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
In studies aimed toward identifying effective and safe inhibitors of kinase signaling cascades that underlie ischemia/reperfusion (I/R) injury, we synthesized a series of pteridines and …
Number of citations: 67 pubs.acs.org
BL Cline, RP Panzica… - Journal of Heterocyclic …, 1976 - Wiley Online Library
The synthesis of l‐deaza‐8‐azaguanine has been accomplished via a facile route from pyridine precursors. The site of rihosylation and anomeric configuration of l‐deaza‐8‐…
Number of citations: 8 onlinelibrary.wiley.com

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